A Technical Guide to 1-(Isoxazol-5-yl)ethanone: Properties, Synthesis, and Applications
A Technical Guide to 1-(Isoxazol-5-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(Isoxazol-5-yl)ethanone (CAS No: 88511-38-0), a heterocyclic ketone belonging to the isoxazole class of compounds. The isoxazole ring is a critical pharmacophore found in numerous approved drugs and bioactive molecules, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1] This document outlines the key physicochemical properties, representative synthetic protocols, and the broader biological significance of the isoxazole scaffold.
Physicochemical Properties
1-(Isoxazol-5-yl)ethanone is a small molecule featuring a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms.[1] Its quantitative properties are summarized in the table below. While specific experimental data for properties such as melting point and density are not widely published, the available information provides a foundational characterization of the compound.
| Property | Value | Reference |
| CAS Number | 88511-38-0 | [2][3] |
| IUPAC Name | 1-(1,2-oxazol-5-yl)ethan-1-one | [1] |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Boiling Point | 205.5°C at 760 mmHg | [1] |
| MDL Number | MFCD16619203 | [1] |
| Purity | ≥95% (Typically available) | |
| Storage | Store at room temperature or 2-8°C, sealed in a dry, inert atmosphere. | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis of the isoxazole core and the subsequent evaluation of biological activity, which are common workflows in the research and development of isoxazole-based compounds.
Representative Synthesis: 1,3-Dipolar Cycloaddition
The most versatile and widely employed method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[4][5][6] The following protocol describes a general procedure for synthesizing a 5-substituted isoxazole, which can be adapted for 1-(Isoxazol-5-yl)ethanone.
Objective: To synthesize the isoxazole ring via the in-situ generation of a nitrile oxide from an aldoxime and its subsequent reaction with a terminal alkyne.
Materials:
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Substituted Aldoxime (e.g., Acetaldehyde oxime)
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Terminal Alkyne (e.g., Propargyl alcohol for a precursor to the target molecule)
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Oxidizing Agent/Dehydrohalogenating agent (e.g., Sodium hypochlorite (NaOCl), Chloramine-T)[4][5]
-
Appropriate Solvent (e.g., Ethanol, Dichloromethane)
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Stirring apparatus and appropriate glassware
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Purification setup (e.g., Silica gel for column chromatography)
Methodology:
-
Aldoxime Preparation: The precursor aldoxime is typically synthesized by reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a mild base like pyridine in an alcoholic solvent.
-
Nitrile Oxide Generation & Cycloaddition: a. The aldoxime (1.0 eq) and the terminal alkyne (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., ethanol) in a round-bottomed flask equipped with a magnetic stirrer.[7] b. The oxidizing agent, such as Chloramine-T trihydrate (1.1 eq), is added portion-wise to the stirring solution at room temperature.[7] Alternatively, an aqueous solution of NaOCl can be added slowly to a cooled solution of the aldoxime and alkyne in a biphasic system.[5] c. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: a. Upon completion, the solvent is removed under reduced pressure. b. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. d. The crude product is purified by column chromatography on silica gel to yield the desired isoxazole derivative.[7]
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Screening: In-Vitro Antibacterial Assay
Isoxazole derivatives are frequently evaluated for their antimicrobial properties.[4] The agar disc diffusion method is a standard preliminary screening protocol.
Objective: To assess the antibacterial activity of a synthesized isoxazole compound against selected bacterial strains.
Materials:
-
Synthesized Isoxazole compound
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)
-
Nutrient Agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control
-
Solvent-loaded disc as a negative control
-
Incubator
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Preparation: The surface of the nutrient agar plates is uniformly swabbed with the bacterial inoculum.
-
Disc Application: a. Sterile paper discs are impregnated with a known concentration of the test compound dissolved in DMSO. b. The discs are allowed to dry completely before being placed firmly on the surface of the inoculated agar plates. c. Positive and negative control discs are also placed on the plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: After incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.
Biological and Chemical Significance
The isoxazole nucleus is a privileged scaffold in medicinal chemistry due to its favorable electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions with biological targets.[1]
-
Anti-inflammatory: The isoxazole ring is a core component of Cox-2 inhibitors like Valdecoxib.
-
Antirheumatic: Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD), features an isoxazole ring that undergoes in-vivo ring opening to form the active metabolite.
-
Antimicrobial: A vast body of research demonstrates the potent antibacterial and antifungal activities of various isoxazole derivatives.[4]
-
Anticancer & Antiviral: The scaffold is also explored for its potential in developing novel anticancer and antiviral agents.
1-(Isoxazol-5-yl)ethanone, specifically, serves as a versatile intermediate. The ketone functional group allows for a wide array of subsequent chemical transformations, such as condensation reactions, reductions to alcohols, or conversion to oximes, enabling the synthesis of more complex and diverse libraries of bioactive compounds.
Workflow Visualization
The following diagram illustrates a typical research workflow for the development and preliminary evaluation of novel isoxazole derivatives, from chemical synthesis to biological screening.
Caption: General workflow for the synthesis, purification, and biological evaluation of isoxazole derivatives.
References
- 1. cas 88511-38-0|| where to buy 1-(Isoxazol-5-yl)ethanone [chemenu.com]
- 2. Page loading... [guidechem.com]
- 3. 88511-38-0|1-(Isoxazol-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
